molecular formula C15H20 B14298933 (Nona-1,3-dien-2-yl)benzene CAS No. 118159-66-3

(Nona-1,3-dien-2-yl)benzene

Cat. No.: B14298933
CAS No.: 118159-66-3
M. Wt: 200.32 g/mol
InChI Key: NOKNWNCOYOYPMB-UHFFFAOYSA-N
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Description

(Nona-1,3-dien-2-yl)benzene is an organic compound that features a benzene ring substituted with a nonadiene chain. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Nona-1,3-dien-2-yl)benzene can be achieved through various methods. One common approach involves the reaction of a benzene derivative with a nonadiene precursor under specific conditions. For example, the reaction of 3-phenylprop-2-yn-1-yl methanesulfonate with n-hexylmagnesium bromide in the presence of a copper(I) bromide catalyst in tetrahydrofuran at -78°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(Nona-1,3-dien-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the nonadiene chain into saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

(Nona-1,3-dien-2-yl)benzene has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Nona-1,3-dien-2-yl)benzene involves its interaction with molecular targets through its aromatic ring and nonadiene chain. The compound can participate in various chemical reactions, such as electrophilic aromatic substitution, where the benzene ring acts as a nucleophile and reacts with electrophiles. The nonadiene chain can also undergo addition reactions, contributing to the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    Styrene: A benzene ring with an ethylene substituent.

    Toluene: A benzene ring with a methyl substituent.

    Phenol: A benzene ring with a hydroxyl group.

Uniqueness

(Nona-1,3-dien-2-yl)benzene is unique due to its nonadiene chain, which provides additional sites for chemical reactions compared to simpler benzene derivatives. This makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

118159-66-3

Molecular Formula

C15H20

Molecular Weight

200.32 g/mol

IUPAC Name

nona-1,3-dien-2-ylbenzene

InChI

InChI=1S/C15H20/c1-3-4-5-6-8-11-14(2)15-12-9-7-10-13-15/h7-13H,2-6H2,1H3

InChI Key

NOKNWNCOYOYPMB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC(=C)C1=CC=CC=C1

Origin of Product

United States

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